BenchChemオンラインストアへようこそ!

N-(2-aminoethyl)-3-bromobenzamide hydrochloride

Cancer Research Cytotoxicity Medicinal Chemistry

This meta-bromo, aminoethyl-substituted benzamide hydrochloride is a non-replaceable scaffold for medicinal chemistry. The meta-bromine and aminoethyl side chain are critical for target engagement—para-bromo or non-brominated analogs exhibit distinct pharmacology and cannot substitute in established synthetic routes or assays. Its primary amine and bromine handle enable amide coupling and Pd-catalyzed cross-coupling for kinase inhibitor libraries. Documented MAO inhibition and moderate cytotoxicity (MCF-7 IC₅₀ 18.7 µM, U87MG IC₅₀ 24.3 µM) make it an ideal reference standard for oncology and CNS drug discovery. The hydrochloride salt ensures aqueous solubility.

Molecular Formula C9H12BrClN2O
Molecular Weight 279.56 g/mol
CAS No. 152535-09-6
Cat. No. B1520384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-3-bromobenzamide hydrochloride
CAS152535-09-6
Molecular FormulaC9H12BrClN2O
Molecular Weight279.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCCN.Cl
InChIInChI=1S/C9H11BrN2O.ClH/c10-8-3-1-2-7(6-8)9(13)12-5-4-11;/h1-3,6H,4-5,11H2,(H,12,13);1H
InChIKeyYQHCMHXWVOIYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminoethyl)-3-bromobenzamide hydrochloride (CAS 152535-09-6): Procurement-Grade Overview for a Versatile Benzamide Scaffold


N-(2-aminoethyl)-3-bromobenzamide hydrochloride (CAS 152535-09-6) is a substituted benzamide derivative characterized by a bromine atom at the meta-position of the phenyl ring and an aminoethyl side chain attached to the amide nitrogen. This compound serves as a versatile small-molecule scaffold and is a key intermediate in medicinal chemistry, primarily employed as a building block for synthesizing potential pharmaceutical agents, including enzyme inhibitors and receptor modulators . The hydrochloride salt form is typically encountered to enhance aqueous solubility .

Why N-(2-aminoethyl)-3-bromobenzamide hydrochloride Cannot Be Simply Substituted by Other Benzamide Analogs


Generic substitution within the benzamide class is not feasible due to the critical influence of both the meta-bromo substituent and the aminoethyl side chain on biological target engagement and physicochemical properties. Structure-activity relationship (SAR) studies on benzamide derivatives reveal that the position of a halogen atom (e.g., meta vs. para) on the phenyl ring dramatically alters affinity and selectivity for targets like sigma receptors, with modifications at the 4-position conferring high sigma-1 receptor affinity (Ki = 1.2-3.6 nM) and selectivity over sigma-2 [1]. Similarly, the length and nature of the amine-containing side chain are key determinants of activity [1]. Therefore, an analog like N-(2-aminoethyl)-4-bromobenzamide or the non-brominated N-(2-aminoethyl)benzamide will exhibit a distinct pharmacological and reactivity profile, rendering them unsuitable as direct replacements in established synthetic pathways or biological assays.

Quantitative Differentiation Guide for N-(2-aminoethyl)-3-bromobenzamide hydrochloride


Cellular Cytotoxicity Profile in Human Cancer Cell Lines

N-(2-Aminoethyl)-3-bromobenzamide exhibits selective cytotoxicity against human cancer cell lines, with quantifiable differences in potency between cell types. In vitro studies report an IC₅₀ of 18.7 µM against human breast adenocarcinoma (MCF-7) cells and an IC₅₀ of 24.3 µM against human glioblastoma (U87MG) cells . This establishes a baseline for its antiproliferative activity.

Cancer Research Cytotoxicity Medicinal Chemistry

Inhibition Profile Against the CYP3A4 Enzyme

The compound demonstrates time-dependent inhibition of the major drug-metabolizing enzyme CYP3A4. In an in vitro assay, it exhibited an IC₅₀ value of 90 nM against recombinant human CYP3A4 [1]. This quantitative interaction with a key pharmacokinetic determinant is a critical differentiator from analogs that may not be CYP3A4 substrates or inhibitors.

ADME Drug Metabolism Pharmacokinetics

Positional Isomerism Dictates Monoamine Oxidase (MAO) Inhibitory Potential

A direct structural comparison from patent literature indicates that the meta-bromo substitution pattern is essential for conferring monoamine oxidase (MAO) inhibitory properties. Specifically, compounds with a bromine in the 3-position are claimed to possess MAO-inhibiting activity, which is a key differentiator from other halogen substitution patterns or non-halogenated analogs [1]. The patent explicitly states that N-(2-aminoethyl)-4-bromobenzamide, while structurally similar, is not covered by the same claims regarding MAO inhibition.

Neuroscience Enzymology Medicinal Chemistry

Procurement-Driven Application Scenarios for N-(2-aminoethyl)-3-bromobenzamide hydrochloride


Scaffold for Synthesizing Kinase and Receptor Modulators

As a versatile brominated building block, this compound is ideally suited for medicinal chemistry campaigns focused on synthesizing targeted small molecules. The presence of the primary amine and the bromine atom allows for facile derivatization, such as through amide coupling or palladium-catalyzed cross-coupling reactions, to generate libraries of potential enzyme inhibitors (e.g., kinase inhibitors) and receptor modulators .

Investigative Tool in Monoamine Oxidase (MAO) Research

Based on its patented activity, this compound is a prime candidate for use as a starting point or a pharmacological tool in research aimed at understanding or targeting monoamine oxidases. It should be procured for studies related to the control or prevention of depressive states and Parkinsonism, where MAO inhibition is a validated therapeutic strategy [1].

Baseline Antiproliferative Agent in Cancer Cell Line Studies

Given its documented in vitro cytotoxicity with quantifiable IC₅₀ values in MCF-7 (18.7 µM) and U87MG (24.3 µM) cells, this compound can serve as a reference standard or a starting point for optimization in oncology-focused drug discovery programs. Its moderate activity provides a clear baseline for assessing the impact of structural modifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminoethyl)-3-bromobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.